1-(4-biphenylylcarbonyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide
Overview
Description
1-(4-biphenylylcarbonyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C28H30N2O2 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.230728204 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Ligand Labeling Strategies
A new [2 + 1] mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ has been developed for labeling bioactive molecules. This approach facilitates the attachment of a bidentate ligand followed by a monodentate, allowing for the synthesis of complexes with potential for targeted therapy applications (Mundwiler et al., 2004).
Structure-Activity Relationships (SAR) and Synthesis
Pyrazole derivatives as cannabinoid receptor antagonists have been studied, outlining the SAR for potent and selective brain cannabinoid CB1 receptor antagonistic activity. Such compounds offer insights into the design of pharmacological probes (Lan et al., 1999).
Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were explored, revealing compounds with substantial activity, which could have implications for treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Chemical Synthesis and Characterization
Alkoxycarbonylpiperidines as N-nucleophiles in the palladium-catalyzed aminocarbonylation were studied, highlighting a method for synthesizing carboxamides and ketocarboxamides, which could have diverse chemical and pharmacological applications (Takács et al., 2014).
Novel Complexes and Their Applications
Novel organotin(IV) complexes of organophosphorus ligands were synthesized and characterized, providing insights into the structural and electronic properties of these complexes which could have utility in catalysis and materials science (Shariatinia et al., 2012).
Properties
IUPAC Name |
1-(4-phenylbenzoyl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c1-20(2)21-12-14-26(15-13-21)29-27(31)24-16-18-30(19-17-24)28(32)25-10-8-23(9-11-25)22-6-4-3-5-7-22/h3-15,20,24H,16-19H2,1-2H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBOGYJNCCUCMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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